(R)-nefopam is a non-opioid, non-steroidal analgesic compound primarily used for pain management. It is recognized for its effectiveness in postoperative pain relief and is often employed in multimodal analgesia strategies. This compound acts centrally within the nervous system, providing analgesic effects without the addictive potential associated with opioid medications. Nefopam is classified as a tertiary amine and is structurally related to the benzoxazocine class of compounds.
Nefopam was first synthesized in the 1960s and has since been utilized clinically across various countries. The compound is derived from o-benzoylbenzoic acid, which serves as the primary starting material in its synthesis.
Nefopam can be classified under several categories:
The synthesis of (R)-nefopam involves several key steps, primarily utilizing o-benzoylbenzoic acid as the starting material. The synthetic route typically includes:
A notable method involves a ruthenium-catalyzed three-step process that includes enamine amination, iso-aromatization, and metathesis reactions . These methods have shown high yields and efficiency in producing nefopam analogues.
(R)-nefopam has a complex molecular structure characterized by a bicyclic system that includes a benzene ring fused to a heterocyclic component. Its chemical formula is , and it features multiple stereocenters that contribute to its enantiomeric properties.
(R)-nefopam participates in various chemical reactions typical of amines and aromatic compounds. Key reactions include:
The reduction processes often utilize agents such as potassium borohydride, which facilitate the conversion of intermediates into nefopam with high efficiency .
The mechanism by which (R)-nefopam exerts its analgesic effects involves several pathways:
(R)-nefopam has several significant applications:
(R)-Nefopam(1+) denotes the protonated cationic form of the dextrorotatory enantiomer of nefopam, a benzoxazocine-class compound with the chemical name (R)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine. Its core structure comprises an eight-membered heterocyclic ring containing oxygen and nitrogen atoms, with phenyl substituents at positions 1 and 5 and a methyl group on the nitrogen atom. The "1+" notation explicitly references its protonated state at physiological pH, which enhances water solubility and influences receptor binding [1] [9].
X-ray crystallography studies reveal that solid-state nefopam hydrochloride adopts a boat-(flattened chair) conformation in the eight-membered ring, with the N-methyl group in an equatorial-like orientation and the phenyl ring in a sterically unhindered exo position [9] [10]. This conformation minimizes steric clashes and stabilizes the molecule through intramolecular interactions. The asymmetric carbon centers at positions 1 and 5 create two chiral diastereomers: (1R,5R) and (1S,5S). The protonated (1R,5R) enantiomer corresponds to (R)-nefopam(1+), while its mirror image is (S)-nefopam(1+) [9].
Table 1: Key Structural Features of (R)-Nefopam(1+)
Property | Description |
---|---|
Molecular formula | C₁₇H₂₀NO⁺ (protonated form) |
Ring conformation | Boat-(flattened chair) with equatorial N-methyl group [9] |
Chiral centers | C1 (R-configuration), C5 (R-configuration) |
Protonation site | Tertiary nitrogen atom (pKₐ ~9.5) [6] |
Solid-state crystal system | Orthorhombic P2₁2₁2₁ for enantiomer; Monoclinic P2₁/c for racemate [9] |
Nefopam was originally synthesized in the 1960s as fenazocine, investigated initially as a muscle relaxant and antidepressant. By the early 1970s, it was renamed nefopam and repurposed as an analgesic when studies revealed its potent pain-relieving properties distinct from opioids [1] [3]. Its development marked a significant advancement in analgesic pharmacology by providing an alternative to narcotics and NSAIDs, particularly valuable for patients with contraindications to these agents.
Table 2: Key Pharmacological Targets of (R)-Nefopam(1+)
Target | Ki (nM) | Biological Effect |
---|---|---|
Serotonin transporter (SERT) | 29 | ↑ Synaptic serotonin, enhancing descending inhibition [1] |
Norepinephrine transporter (NET) | 33 | ↑ Synaptic norepinephrine, suppressing spinal pain transmission [1] |
Dopamine transporter (DAT) | 531 | Modulates reward pathways and motor responses to pain [1] |
5-HT2C receptor | 56 | Potential modulation of pain processing and mood [1] |
Voltage-gated Na⁺ channels | Not determined | Inhibits neuronal hyperexcitability and ectopic signaling [4] |
The pharmacological profile of (R)-nefopam(1+) diverges significantly from its (S)-enantiomer and racemic mixtures. Racemic nefopam (marketed as Acupan®) contains equal proportions of both enantiomers but exhibits complex stereoselective effects due to differential receptor interactions.
Table 3: Comparative Pharmacology of Nefopam Enantiomers
Property | (R)-Nefopam(1+) | (S)-Nefopam(1+) | Racemic Nefopam |
---|---|---|---|
SERT affinity | High (Ki ~20–30 nM) | Low (Ki >100 nM) | Moderate (Ki 29 nM) |
NET affinity | High (Ki ~25–35 nM) | Weak (Ki >200 nM) | Moderate (Ki 33 nM) |
Analgesic potency (ED₅₀) | 0.8× morphine (iv) | 0.3× morphine (iv) | 0.6× morphine (iv) [1] |
Contribution to analgesia | Primary (>80% efficacy) | Minor (<20% efficacy) | 100% (summative) |
Structural Analogs: Nefopam is a cyclized derivative of orphenadrine and diphenhydramine, sharing their ethanolamine backbone but constrained into a benzoxazocine ring. This conformational restriction enhances its triple reuptake inhibition while eliminating antihistaminic effects [3] [7]. Compared to other benzoxazocines (e.g., ketazocine), nefopam lacks κ-opioid receptor agonism, emphasizing its non-opioid nature [1]. The rigid structure also reduces metabolic degradation, prolonging its half-life relative to open-chain analogs.
Pharmacological Distinctions: Unlike tricyclic antidepressants (e.g., amitriptyline), which share SNDRI activity, (R)-nefopam(1+) does not block α1-adrenergic or H1 histamine receptors at therapeutic concentrations. This specificity may translate to a better safety profile regarding sedation and orthostatic hypotension [1] [8]. Among benzoxazocines, its unique dual mechanism—combining monoaminergic and ion channel modulation—positions it as a versatile analgesic for diverse pain types, including postoperative, neuropathic, and hiccup-refractory states [1] [6].
Table 4: Comparison with Related Benzoxazocine Derivatives
Compound | Key Structural Differences | Primary Targets | Pharmacological Distinction |
---|---|---|---|
(R)-Nefopam(1+) | N-methyl, phenyl at C1/C5, O in ring | SERT, NET, Na⁺ channels | Triple reuptake + ion channel block |
Ketazocine | Allyl group, no N-methyl | κ-opioid receptor | Opioid agonist, psychotomimetic effects |
Cyclazocine | N-cyclopropylmethyl | κ-opioid/µ-opioid partial agonist | Mixed agonist-antagonist, hallucinogenic |
Orphenadrine (open-chain) | Flexible dimethylaminoethyl side chain | H1 histamine, NMDA receptors | Anticholinergic/muscle relaxant |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7